molecular formula C8H6N2 B050416 Quinazoline CAS No. 253-82-7

Quinazoline

Cat. No.: B050416
CAS No.: 253-82-7
M. Wt: 130.15 g/mol
InChI Key: JWVCLYRUEFBMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazoline (1,3-diazanaphthalene) is a bicyclic heterocyclic compound comprising fused benzene and pyrimidine rings (C₈H₆N₂) . It is a versatile scaffold in medicinal chemistry due to its broad pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . This compound derivatives, such as gefitinib and erlotinib, are clinically approved EGFR inhibitors for cancer therapy . Its synthetic flexibility allows diverse substitutions, enabling targeted drug design .

Scientific Research Applications

Medicinal Chemistry Applications

Quinazolines have garnered attention in medicinal chemistry for their potential as therapeutic agents. They exhibit a wide range of biological activities, including:

  • Anticancer Activity : Quinazoline derivatives like 4-aminothis compound have been identified as potent inhibitors of epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. These compounds demonstrate significant antitumor activity with IC50 values in the nanomolar range .
  • Antiviral Properties : Certain this compound derivatives have shown effectiveness against viral infections, including HIV and other viral pathogens .
  • Antimicrobial Effects : Quinazolines possess antibacterial and antifungal properties, making them valuable in treating infections .
  • Anti-inflammatory and Analgesic Properties : Their ability to inhibit inflammatory pathways has led to the development of this compound-based drugs for pain management .

Structural Variations and Their Implications

The pharmacological efficacy of quinazolines is significantly influenced by their structural modifications. Key positions on the this compound ring are critical for enhancing bioactivity:

  • Position 2 : Substituents at this position can lead to increased anti-viral and anti-hypertensive activities .
  • Position 4 : Modifications here are associated with improved anti-cancer potency .
  • Position 6 : The introduction of electron-rich substituents can enhance antibacterial activity .

Table 1: Structural Modifications and Their Biological Activities

PositionModification TypeBiological Activity
2Heterocyclic substitutionsAnti-viral, anti-bacterial
4Lipophilic groupsEnhanced anti-cancer
6Electron-rich substituentsIncreased antibacterial
8Phenyl ringImproved anti-cancer

Approved Drugs Containing this compound

Several this compound-based drugs have been approved for clinical use, showcasing their therapeutic potential:

  • Prazosin Hydrochloride : Used primarily for hypertension management .
  • Doxazosin Mesylate : Another antihypertensive agent with additional applications in benign prostatic hyperplasia .
  • Terazosin Hydrochloride : Similar to doxazosin, it is effective in treating hypertension and urinary retention due to prostate enlargement .

Case Study 1: Anticancer Activity

A study demonstrated that a series of novel 6-alkoxy-4-substituted-aminoquinazolines exhibited potent EGFR kinase inhibitory activity, leading to significant tumor growth inhibition in preclinical models. The introduction of a β-halopropionamide chain at the sixth position enhanced the inhibitory effects compared to the parent compound .

Case Study 2: Antiviral Research

Research investigating this compound derivatives as potential anti-SARS-CoV-2 agents revealed promising results, indicating that certain compounds could inhibit viral replication effectively. This highlights the versatility of quinazolines in addressing emerging infectious diseases .

Future Directions in this compound Research

The ongoing exploration of this compound derivatives holds promise for developing new therapeutic agents. Future research may focus on:

  • Targeted Drug Design : Utilizing computer-aided drug design (CADD) to optimize structures for specific biological targets.
  • Combination Therapies : Investigating the synergistic effects of quinazolines with other pharmacological agents to enhance efficacy against complex diseases like cancer and viral infections.
  • Sustainable Synthesis : Developing eco-friendly synthetic methods for producing quinazolines to meet growing pharmaceutical demands sustainably.

Comparison with Similar Compounds

Structural and Functional Comparison with Isomeric Diazanaphthalenes

Quinazoline belongs to the diazanaphthalene family, which includes three isomeric forms differing in nitrogen atom positions:

Compound Nitrogen Positions Structure Key Pharmacological Uses References
This compound 1,3-positions Benzene + pyrimidine Anticancer (EGFR/VEGFR inhibitors), antimicrobial
Quinoxaline 1,4-positions Benzene + pyrazine Antimalarial, antimicrobial, dyes
Cinnoline 1,2-positions Benzene + pyridazine Anti-inflammatory, materials science
Phthalazine 2,3-positions Benzene + pyridazine Kinase inhibitors, chemotherapeutic agents

Key Differences :

  • Electron Distribution: this compound’s pyrimidine ring enhances hydrogen bonding with biological targets (e.g., Cys919 in kinases), critical for its anticancer activity . Quinoxaline’s pyrazine ring facilitates π-π stacking in DNA intercalation .
  • Bioavailability : this compound derivatives exhibit high gastrointestinal absorption and BBB permeability, whereas phthalazines often require structural modifications for optimal bioavailability .

Pharmacological Activity Comparison

Anticancer Activity

  • This compound : Targets EGFR, VEGFR, and HDACs. Derivatives like lapatinib show dual kinase inhibition .
  • Quinoxaline: Less prominent in oncology but exhibits activity via DNA intercalation (e.g., echinomycin) .
  • Cinnoline: Limited anticancer use but explored for anti-inflammatory applications .

Antimicrobial Activity

  • This compound : Broad-spectrum activity; 8-methyl-substituted derivatives inhibit mycobacterial growth (MIC: 2–20 µM) .
  • Quinoline: Outperforms this compound in anti-tubercular activity (e.g., 6-OH quinoline vs. This compound derivatives) .

Anti-Inflammatory Activity

  • This compound: 4(3H)-quinazolinone derivatives inhibit COX-2 (IC₅₀: 0.8–3.2 µM) .
  • Cinnoline: 3-(4-piperazinyl)cinnolines show moderate COX inhibition .

Physicochemical Properties

Property This compound Quinoxaline Cinnoline Phthalazine
LogP 1.46 1.12 1.08 1.20
TPSA (Ų) 25.78 32.67 45.75 38.91
Water Solubility Moderate High Low Moderate
BBB Permeation Yes No No No

Data adapted from .

Case Studies: this compound vs. Quinoline

In anti-tubercular studies, 6-OH quinoline (7) demonstrated superior activity (MIC: 5 µM) compared to its this compound analog (1) (MIC: >20 µM) . Fluorine substitution on this compound’s phenyl ring (compounds 8–10) improved potency (MIC: 2–10 µM), highlighting the role of electronic effects .

Biological Activity

Quinazoline is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties of this compound and its derivatives, including their mechanisms of action, therapeutic potentials, and recent advancements in research.

Chemical Structure and Derivatives

This compound is characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. Various derivatives of this compound, particularly quinazolinones, have been synthesized to enhance biological activity. These modifications often involve substituents that can influence the compound's interaction with biological targets.

Pharmacological Activities

This compound and its derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : this compound derivatives have shown promising results against various cancer cell lines. For instance, compounds targeting the epidermal growth factor receptor (EGFR) demonstrated potent inhibition with IC50 values as low as 0.096 μM against MCF-7 breast cancer cells . A study highlighted the anticancer efficacy of a quinazolinone-chalcone derivative that induced cell cycle arrest in pancreatic cancer cells .
  • Antimicrobial Activity : this compound derivatives have been evaluated for their antibacterial and antifungal properties. Certain compounds exhibited significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 0.78 to 12.5 μg/mL . Additionally, this compound-based hybrids showed effectiveness against various fungal strains.
  • Anti-inflammatory Activity : Several studies indicate that this compound derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . Compounds have been synthesized that demonstrate high selectivity for cyclooxygenase enzymes (COX-1/COX-2), making them potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs).
  • Antidiabetic Activity : Research has identified this compound derivatives as effective inhibitors of alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism. These compounds may provide therapeutic benefits in managing diabetes by regulating blood glucose levels .
  • Antimalarial and Antitubercular Activity : Recent investigations have revealed that certain this compound derivatives exhibit significant antimalarial activity against Plasmodium falciparum and antitubercular activity against multi-drug-resistant strains of Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is heavily influenced by their chemical structure. SAR studies have shown that the presence of bulky substituents can enhance the potency of these compounds. For example, modifications at specific positions on the this compound ring can lead to improved binding affinity to target proteins, thereby increasing their therapeutic efficacy .

Case Study 1: Anticancer Quinazolines

A series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and tested for anticancer activity. The most potent compound demonstrated an IC50 value of 0.096 μM against EGFR, highlighting its potential as an anticancer agent .

Case Study 2: Antitubercular Quinazolines

In a study focusing on anti-tuberculosis agents, researchers synthesized 24 quinazolinone benzoates. Four compounds showed significant anti-tubercular activity, validating the potential of this compound derivatives in treating resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for quinazoline derivatives in academic laboratory settings?

  • Methodology : Begin with one-pot cyclization using anthranilic acid derivatives and formamide under reflux conditions (120°C, 6–8 hrs). Monitor reaction progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm structures via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). For scalability, optimize solvent systems (e.g., ethanol/water mixtures) to improve yield (65–85%) and reduce byproducts .

Q. How can researchers validate this compound structural modifications using spectroscopic techniques?

  • Methodology : Combine UV-Vis spectroscopy (λmax 260–300 nm for aromatic systems) with IR (C=N stretch at 1600–1650 cm1^{-1}). For ambiguous cases, employ 2D NMR (e.g., HSQC, HMBC) to resolve regiochemical uncertainties in substituted quinazolines. Cross-validate with X-ray crystallography when single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary screening of this compound-based kinase inhibitors?

  • Methodology : Use fluorescence-based ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) with recombinant EGFR or VEGFR2 enzymes. Normalize inhibition rates against positive controls (gefitinib for EGFR). Include dose-response curves (IC50_{50} values) and assess selectivity via kinase profiling panels (≥10 related kinases) to minimize off-target effects .

Advanced Research Questions

Q. How can QSAR models improve the design of this compound derivatives with enhanced antimalarial activity?

  • Methodology : Develop 2D-QSAR models using descriptors like topological polar surface area (TPSA) and LogP. Train models with a dataset of 50+ derivatives tested against Plasmodium falciparum 3D6. Validate predictive power via leave-one-out cross-validation (R2^2 > 0.8). Integrate molecular docking (AutoDock Vina) to identify PfPMT protein binding hotspots (e.g., hydrophobic pockets) for rational ligand modifications .

Q. What strategies resolve contradictions in reported this compound cytotoxicity data across cell lines?

  • Methodology : Perform meta-analysis of IC50_{50} values from ≥5 independent studies. Stratify data by cell type (e.g., HeLa vs. MCF-7), exposure time (24–72 hrs), and serum concentration (5–10% FBS). Use ANOVA to identify statistically significant variables (p < 0.05). Validate hypotheses via comparative cytotoxicity assays under standardized conditions .

Q. How do pharmacokinetic parameters influence the translational potential of this compound drug candidates?

  • Methodology : Conduct ADMET studies:

  • Absorption : Caco-2 cell permeability assays (Papp > 1 × 106^{-6} cm/s).
  • Metabolism : Microsomal stability tests (human liver microsomes, t1/2_{1/2} > 30 mins).
  • Toxicity : Ames test for mutagenicity and hERG binding assays (IC50_{50} > 10 μM). Prioritize compounds with >30% oral bioavailability in rodent models .

Q. Data Analysis & Reproducibility

Q. What statistical frameworks are critical for interpreting this compound bioactivity data?

  • Methodology : Apply non-linear regression (GraphPad Prism) for dose-response curves. Use principal component analysis (PCA) to reduce dimensionality in high-throughput screening datasets. For reproducibility, adhere to FAIR principles: publish raw spectral data (NMR, MS) in repositories like ChemSpider or Zenodo .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Methodology : Implement quality control protocols:

  • Purity : HPLC (≥95% purity threshold, C18 column, acetonitrile/water mobile phase).
  • Consistency : Track melting points (±2°C deviation) and crystalline forms (PXRD). Document deviations in electronic lab notebooks (ELNs) for retrospective analysis .

Q. Ethical & Collaborative Considerations

Q. What guidelines ensure ethical reporting of this compound research with dual-use potential?

  • Methodology : Follow WHO’s Chemical Weapons Convention (CWC) guidelines for toxicological studies. Disclose all synthetic routes and safety data in supplementary materials. Collaborate with institutional biosafety committees to review protocols before publication .

Q. How can interdisciplinary teams enhance this compound-based drug discovery?

  • Methodology : Form consortia integrating medicinal chemists, computational biologists, and pharmacologists. Use shared platforms (e.g., Synergy) for real-time data exchange. Publish negative results (e.g., failed kinase assays) to avoid redundancy and accelerate discovery .

Properties

IUPAC Name

quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVCLYRUEFBMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075214
Record name Quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253-82-7
Record name Quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUINAZOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB9QUR18NL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Intermediates of formula (3) wherein L is 1,2,4-triazol-1-yl, can be prepared, for example, by adding POCl3 dropwise to a mixture of a 4-hydroxyquinazoline (1 equiv.) of formula (9) and 1,2,4-triazole (3 equiv.) in pyridine at room temperature.
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In accordance with the foregoing reaction scheme, a 4-nitrophenylalkanoic acid (1) is reacted with phosphorous trichloride, such as by heating at reflux in a suitable solvent, to obtain the corresponding acid chloride (2). The latter is reacted with 4-amino-6,7-dimethoxy-2-(1-piperazinyl) quinazoline (3) and triethyl amine (TEA) in dimethoxy ethane (DME) to obtain the 4-amino-6,7-dimethoxy-2-[4-[4-nitrophenyl]-alkanoyl)-1-piperazinyl] quinazoline intermediate (4). The 4-nitrophenyl intermediate (4) is then subjected to catalytic hydrogenation, such as in the presence of a palladium-on-carbon (Pd/C) catalyst, to obtain the desired 4-aminophenyl product (5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-chloro-6-methoxy-7-((1-(2-methylsulphonylethyl)piperidin-4-yl)methoxy)quinazoline (115 mg, 0.28 mmol), (prepared as described for the starting material in Example 12), 5-hydroxy-2-methylindole (50 mg, 0.33 mmol) and potassium carbonate (60 mg, 0.42 mmol) in DMF (1.5 ml) was stirred at 100° C. for 2 hours. After cooling, the mixture was partitioned between ethyl acetate and water. The organic layer was washed with water, brine, dried (MgSO4) and evaporated. The residue was purified by chromatography eluting with ethyl acetate/methylene chloride (1/1) followed by methanol/ethyl acetate/methylene chloride (1/4/5 and 1/0/9) to give 6-methoxy-4-(2-methylindol-5-yloxy)-7-41-(2-methylsulphonylethyl)piperidin-4-yl)methoxy)quinazoline (60 mg, 41%).
Name
4-chloro-6-methoxy-7-((1-(2-methylsulphonylethyl)piperidin-4-yl)methoxy)quinazoline
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Yield
41%

Synthesis routes and methods IV

Procedure details

A mixture of 4-(chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (3.28 g, 10 mmol), (prepared as described for the starting material in Example 2), 1-bromo-3-tetrahydropyranyloxypropane (2.5 g, 11 mmol) and potassium carbonate (5.0 g, 36 mmol) in DMF (50 ml) was stirred and heated at 90° C. for 3 hours. The reaction mixture was allowed to cool, was diluted with water (500 ml) and extracted with ethyl acetate (3×100 ml). The extracts were combined, washed with water (×3), and then brine, and dried (MgSO4). The solvent was removed by evaporation and the residue was purified by column chromatography eluting with ethyl acetate. The purified product was recrystallized from ethyl acetatethexane to give 4-(chloro-2-fluoroanilino)-6-methoxy-7-tetrshydropyran-2-yloxypropoxy)quinazoline (2.25 g, 49%).
Name
4-(chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
49%

Synthesis routes and methods V

Procedure details

0.3 g (1 mmol) of (6,7-bis(2-methoxyethoxy))-4-chloro-quinazoline was dissolved in 5 mL dry isopropanol. Under stirring, a solution of 0.175 g (1 mmol) of 5-hydroxy3-phenyl-isoxazole in 5 mL of isopropanol was slowly added dropwise to the reaction system, followed by the addition 0.101 g (1 mmol) of freshly distilled triethylamine. After the system was stirred at room temperature for 30 min, the reaction was hold at 60. After the completion of the reaction monitored by TLC, the reaction solution was concentrated under vacuum. The residue was directly separated by column chromatography (Vpetroleum ether:Vethyl acetate=5:1-2:1) to give the target compound of (6,7-bis(2-methoxyethoxy))-4-((3-(4-methylphenyl)-isoxazol-5-yl))-methoxy-)-quinazoline (i.e. Q-15 in the following Table). The other compounds were synthesized according to the synthetic process of (6,7-bis(2-methoxyethoxy))-4-((3-(4-methylphenyl)-isoxazol-5-yl))-methoxy-)-quinazoline. The structures were characterized by analytic methods such as IR, 1H NMR, ESI-MS, etc. The physical constants and spectral data of preferred compounds were indicated in the form of table.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.175 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.